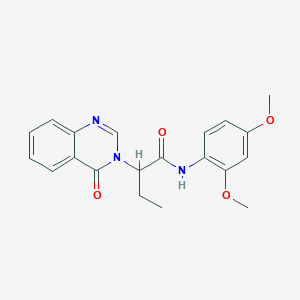

N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-ジメトキシフェニル)-2-(4-オキソキナゾリン-3(4H)-イル)ブタンアミドは、キナゾリン-4-オン誘導体のクラスに属する合成有機化合物です。これらの化合物は、多様な生物活性と潜在的な治療用途で知られています。キナゾリン-4-オン部分とジメトキシフェニル部分の両方が存在することは、この化合物が興味深い薬理学的特性を示す可能性を示唆しています。

準備方法

合成経路と反応条件

N-(2,4-ジメトキシフェニル)-2-(4-オキソキナゾリン-3(4H)-イル)ブタンアミドの合成は、一般的に次の手順が含まれます。

キナゾリン-4-オン核の形成: これは、適切な試薬によるアントラニル酸誘導体の環化によって達成できます。

ブタンアミド側鎖の付加:

ジメトキシフェニル基の導入: 最後のステップでは、ジメトキシフェニル基の付加が含まれ、これは求核置換反応によって達成できます。

工業生産方法

このような化合物の工業生産方法は、多くの場合、高収率と純度を確保するために、最適化された反応条件を使用した大規模合成を伴います。これには、自動反応器、連続フローシステム、高度な精製技術の使用が含まれる場合があります。

化学反応の分析

反応の種類

N-(2,4-ジメトキシフェニル)-2-(4-オキソキナゾリン-3(4H)-イル)ブタンアミドは、以下を含むさまざまな化学反応を受ける可能性があります。

酸化: この化合物は、異なる酸化状態のキナゾリン-4-オン誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、還元されたキナゾリン-4-オン誘導体の形成につながる可能性があります。

置換: この化合物は、特にジメトキシフェニル基で、求核置換反応または求電子置換反応を受ける可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化アルミニウムリチウム (LiAlH4) などの還元剤が頻繁に使用されます。

置換: ハロゲン (Cl2、Br2) や求核剤 (アミン、チオール) などの試薬を適切な条件下で用いることができます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキナゾリン-4-オン N-オキシドを生成する可能性があり、還元はヒドロキナゾリン-4-オンを生成する可能性があります。

科学研究の応用

化学: より複雑な分子の合成のための構成要素として使用されます。

生物学: 抗菌、抗がん、抗炎症など、潜在的な生物活性を研究されています。

医学: さまざまな疾患の治療における治療の可能性について調査されています。

産業: 新しい材料や化学プロセス開発で利用されています。

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

N-(2,4-ジメトキシフェニル)-2-(4-オキソキナゾリン-3(4H)-イル)ブタンアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含む可能性があります。キナゾリン-4-オン核は、さまざまな生物学的経路と相互作用し、その活性を阻害または調節する可能性があることが知られています。正確な分子標的と関与する経路を解明するには、詳細な研究が必要です。

類似の化合物との比較

類似の化合物

キナゾリン-4-オン誘導体: 4-オキソキナゾリンや2-フェニルキナゾリン-4-オンなどの、類似のキナゾリン-4-オン核を持つ化合物。

ジメトキシフェニル誘導体: 2,4-ジメトキシベンズアルデヒドや2,4-ジメトキシフェネチルアミンなどの、ジメトキシフェニル基を含む化合物。

独自性

N-(2,4-ジメトキシフェニル)-2-(4-オキソキナゾリン-3(4H)-イル)ブタンアミドは、キナゾリン-4-オン部分とジメトキシフェニル部分の組み合わせによりユニークであり、他の類似の化合物と比較して、異なる生物活性と化学的特性を与える可能性があります。

類似化合物との比較

Similar Compounds

Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-oxoquinazoline and 2-phenylquinazolinone.

Dimethoxyphenyl Derivatives: Compounds containing the dimethoxyphenyl group, such as 2,4-dimethoxybenzaldehyde and 2,4-dimethoxyphenethylamine.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to the combination of the quinazolinone and dimethoxyphenyl moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

生物活性

N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H20N4O5 with a molecular weight of 396.4 g/mol. The compound features a quinazolinone core, which is known for its diverse biological activities, particularly in anticancer and anti-inflammatory applications.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Quinazolinone Core : The quinazolinone structure can be synthesized through cyclization reactions involving anthranilic acid derivatives and formamide under acidic or basic conditions.

- Acylation : The resulting quinazolinone intermediate is acylated with an appropriate acyl chloride to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound.

- In Vitro Studies :

- Cytotoxicity assays were conducted against various cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin .

- A study reported that compounds derived from similar structures demonstrated IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against MCF-7 and A-549 cell lines, indicating promising anticancer activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 6.40 |

| Doxorubicin | MCF-7 | 9.18 |

| This compound | A-549 | 22.09 |

| Doxorubicin | A-549 | 15.06 |

The mechanism by which this compound exerts its effects is likely multifaceted:

- Enzyme Inhibition : Quinazolinone derivatives often act by inhibiting specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through various signaling pathways, including the Wnt/β-catenin pathway .

Case Studies

- Study on Quinazolinone Derivatives : A comprehensive evaluation of several quinazolinone derivatives revealed that modifications in the side chains significantly influenced their cytotoxicity profiles against cancer cells. The study emphasized the importance of structural variations in enhancing biological activity .

- Comparative Analysis : Research comparing this compound with other quinazolinone compounds showed that its unique substituents provided enhanced lipophilicity and biological activity, making it a candidate for further development as an anticancer agent .

特性

分子式 |

C20H21N3O4 |

|---|---|

分子量 |

367.4 g/mol |

IUPAC名 |

N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)butanamide |

InChI |

InChI=1S/C20H21N3O4/c1-4-17(23-12-21-15-8-6-5-7-14(15)20(23)25)19(24)22-16-10-9-13(26-2)11-18(16)27-3/h5-12,17H,4H2,1-3H3,(H,22,24) |

InChIキー |

OSPOGBOKKWMFGG-UHFFFAOYSA-N |

正規SMILES |

CCC(C(=O)NC1=C(C=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。